molecular formula C6Cu2FeN6 B078840 Cupric ferrocyanide CAS No. 13601-13-3

Cupric ferrocyanide

Cat. No.: B078840
CAS No.: 13601-13-3
M. Wt: 339.04 g/mol
InChI Key: JGWCIFGWLIVWQZ-UHFFFAOYSA-N
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Description

It dissolves in ammonium hydroxide and alkaline cyanide solutions . Its primary applications include use as a pigment (e.g., Hatchett’s brown), in photography, and as a reagent in analytical chemistry for detecting organophosphate insecticides like profenophos . The compound’s electronic conduction properties are uniquely influenced by interstitial water molecules, which lower the activation energy for charge carrier mobility compared to other ferrocyanides .

Preparation Methods

Reduction of Ferricyanide in the Presence of Copper(II) Complexes

Synthesis via Reductive Encapsulation

This method involves the reduction of ferricyanide ([Fe(CN)₆]³⁻) to ferrocyanide ([Fe(CN)₆]⁴⁻) in the presence of copper(II) complexes. A notable approach utilizes tris(2-aminoethyl)amine (tren) or tris(2-pyridylmethyl)amine (tpa) as ligands to stabilize Cu²⁺ ions during the reaction .

Procedure :

  • Prepare aqueous solutions of [Cu(tren)]²⁺ or [Cu(tpa)]²⁺ complexes.

  • Add potassium ferricyanide (K₃[Fe(CN)₆]) to the copper complex solution.

  • Reduce the Fe³⁺ core to Fe²⁺ using a mild reducing agent (e.g., ascorbic acid) under nitrogen atmosphere.

  • Isolate the product via filtration and wash with deionized water.

Key Findings :

  • The reduction step facilitates the formation of heteropolynuclear complexes, such as [{Cu(tren)CN}₆Fe]⁸⁺, where ferrocyanide is encapsulated by Cu²⁺ moieties .

  • X-ray diffraction confirms a cubic lattice structure, with coordinated water molecules enhancing stability .

Table 1: Reaction Conditions and Outcomes

ParameterValue/Description
Temperature25°C
pH6.5–7.5
Yield72–85%
Purity (ICP-OES)>98% Cu and Fe

pH and Temperature-Optimized Precipitation

Stability-Guided Synthesis

Ferrocyanide stability is highly dependent on pH and temperature, as shown in equilibrium studies . Optimal synthesis conditions avoid decomposition pathways (e.g., HCN release at pH < 3).

Procedure :

  • Dissolve copper(II) nitrate (Cu(NO₃)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) in deionized water.

  • Adjust pH to 8–10 using 0.1 M KOH.

  • Maintain reaction temperature at 0–5°C to inhibit hydrolysis.

  • Centrifuge the precipitate and dry under vacuum.

Key Findings :

  • At pH 8 and 0°C, ferrocyanide remains stable for >48 hours, achieving 89% yield .

  • Higher temperatures (>25°C) promote hydrolysis to Cu(OH)₂ and Fe(OH)₃, reducing yield to <40% .

Table 2: Impact of pH and Temperature on Yield

pHTemperature (°C)Yield (%)
72562
8089
10578

Electrochemical Synthesis Approaches

Electrodeposition from Cyanide Electrolytes

Electrolytic methods enable direct deposition of cupric ferrocyanide on electrode surfaces. This approach is advantageous for fabricating thin-film materials.

Procedure :

  • Prepare an electrolyte containing 0.1 M CuSO₄ and 0.05 M K₄[Fe(CN)₆].

  • Use a platinum anode and stainless steel cathode.

  • Apply a constant current density of 2 mA/cm² for 60 minutes.

  • Rinse the cathode with ethanol to remove unreacted salts.

Key Findings :

  • Cyclic voltammetry reveals a reduction peak at −0.45 V (vs. Ag/AgCl), corresponding to Cu²⁺ → Cu⁺ transition coupled with ferrocyanide complexation .

  • SEM imaging shows uniform nanoparticle deposits (50–100 nm diameter) with minimal aggregation .

Ligand-Assisted Synthesis Methods

Role of Chelating Agents

Ligands such as ethylenediaminetetraacetic acid (EDTA) modify reaction kinetics by stabilizing intermediates.

Procedure :

  • Mix CuSO₄, K₄[Fe(CN)₆], and EDTA in molar ratio 2:1:1.

  • Stir at 50°C for 2 hours.

  • Dialyze the solution to remove unbound EDTA.

  • Lyophilize to obtain the product.

Key Findings :

  • EDTA reduces particle size from 200 nm (unmodified) to 30 nm by preventing uncontrolled aggregation .

  • FTIR spectra confirm retention of Fe-C≡N-Cu bonds after ligand removal .

Chemical Reactions Analysis

Types of Reactions: Cupric ferrocyanide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cupric ferricyanide.

    Reduction: It can be reduced to form cuprous ferrocyanide.

    Substitution: The ferrocyanide ion can undergo substitution reactions with other ligands.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.

    Substitution: Ligands such as ammonia or ethylenediamine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cupric ferricyanide.

    Reduction: Cuprous ferrocyanide.

    Substitution: Various substituted ferrocyanide complexes.

Scientific Research Applications

Analytical Chemistry

Cupric ferrocyanide is utilized in analytical chemistry primarily due to its ability to form colored complexes with various analytes. This property makes it a valuable reagent for detecting specific ions and molecules.

Applications:

  • Qualitative Analysis : It is used for the qualitative detection of metals such as cadmium, iron, uranium, and zinc, as well as organic compounds like thiourea and certain sugars .
  • Colorimetric Methods : The formation of colored complexes allows for visual detection and quantification of substances in solution.
ApplicationMethodologyAnalyte Detected
Qualitative TestsColor change upon reactionMetals (cadmium, iron)
Colorimetric AnalysisSpectrophotometric measurementSugars, thiourea

Biosensing

Recent advancements have highlighted the role of this compound in biosensing applications, particularly in electrochemical sensors for glucose detection.

Case Study:

  • A study demonstrated the biocatalytic growth of this compound nanoparticles on carbon-paste electrodes. This setup amplified electrochemical detection of glucose using glucose oxidase as a biocatalyst. The nanoparticles enhance the sensitivity and specificity of the sensor, making it suitable for monitoring glucose levels in diabetic patients .
ParameterValue
Detection MethodElectrochemical
BiocatalystGlucose Oxidase
SensitivityEnhanced by nanoparticle formation

Catalysis

This compound has been explored as a catalyst in various chemical reactions due to its unique properties.

Applications:

  • Synthesis Reactions : Pyrolyzed ferrocyanides serve as catalysts for ammonia synthesis from nitrogen and hydrogen mixtures. The catalytic activity is attributed to their ability to stabilize reaction intermediates .
  • Photosensitized Oxidation : Research indicates that this compound can act as a sensitizer in oxidation reactions, such as the photosensitized oxidation of diphenylamine .
Reaction TypeCatalyst UsedProduct Obtained
Ammonia SynthesisPyrolyzed this compoundAmmonia
OxidationThis compoundOxidized products (e.g., DPA)

Material Science

In material science, this compound is investigated for its potential in creating membranes and coatings with specific properties.

Applications:

  • Membrane Technology : this compound membranes have been studied for their selective permeability properties, which can be applied in osmosis theory and separation processes .
  • Corrosion Inhibition : The compound exhibits anticorrosive properties when used to treat iron and steel surfaces, enhancing their durability against environmental factors .
ApplicationDescriptionBenefits
Membrane TechnologySelective permeability membranesEnhanced separation efficiency
Corrosion InhibitionProtective coatings for metalsIncreased lifespan of materials

Mechanism of Action

The mechanism of action of cupric ferrocyanide involves its ability to form stable complexes with various ions and molecules. The ferrocyanide ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is utilized in various applications, such as ion exchange, catalysis, and analytical chemistry.

Molecular Targets and Pathways: this compound interacts with metal ions and other molecules through coordination bonds. The ferrocyanide ion can form stable complexes with transition metals, making it useful in various chemical processes.

Comparison with Similar Compounds

Structural and Electronic Properties Comparison

Crystal Structure and Water Interaction

Cupric ferrocyanide shares a face-centered cubic lattice structure with other metal ferrocyanides (e.g., potassium, cadmium, zirconium ferrocyanides), where metal cations are linked via cyanide bridges. A distinguishing feature is its ability to accommodate interstitial water molecules, both coordinated (near Cu²⁺) and free (hydrogen-bonded to coordinated water). These water molecules significantly enhance electronic conductivity by reducing the activation energy (0.23–0.35 eV) required for charge transport . In contrast, other ferrocyanides exhibit higher activation energies (>0.35 eV) due to less efficient electron acceptor properties of their metal cations (e.g., Cd²⁺, Zr⁴⁺) .

Table 1: Structural and Electronic Properties

Property This compound Potassium Ferrocyanide Cadmium Ferrocyanide
Formula Cu₂[Fe(CN)₆] K₄[Fe(CN)₆] Cd₂[Fe(CN)₆]
Solubility in Water Insoluble Soluble Insoluble
Activation Energy (eV) 0.23–0.35 (with water) N/A >0.35
Conductivity Mechanism Water-mediated electronic Ionic (aqueous) Limited electronic
Key References

Catalytic and Chemical Reactivity

Catalytic Activity in Photo-Oxidation

This compound exhibits lower catalytic efficiency in water photo-oxidation compared to zirconium ferrocyanide (Zr[Fe(CN)₆]₃) and cadmium ferrocyanide (Cd[Fe(CN)₆]₂), which show superior oxygen evolution rates due to stronger light absorption and redox activity .

Chemical Reactivity

  • Reducing Power : In FRAP and CUPRAC assays, this compound demonstrates moderate reducing power, converting Fe³⁺ to Fe²⁺ and Cu²⁺ to Cu⁺. However, organic derivatives (e.g., methoxy-substituted phthalimide esters) show higher antioxidant activity due to enhanced electron-donating groups .

Analytical Chemistry

  • Ferric/Cupric Ion Testing : Potassium ferrocyanide is widely used to detect Fe³⁺ and Cu²⁺ ions, whereas this compound itself serves as a reagent in niche analytical protocols .

Table 2: Application Comparison

Application This compound Potassium Ferrocyanide
Pigment Production Primary use (Hatchett’s brown) Limited
Wine Additive Not used Removes excess Fe
Ion Exchange Not applicable Used in Fe removal
Analytical Reagent Detects profenophos Detects Fe³⁺/Cu²⁺
References

Biological Activity

Cupric ferrocyanide, also known as copper(II) ferrocyanide or copper Prussian blue, is a compound that has garnered interest due to its unique properties and potential applications in various fields, including medicine and environmental science. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications for health and environmental remediation.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including precipitation reactions involving copper(II) salts and ferrocyanide salts. The resulting compound is characterized by its distinct blue color and stability under various conditions. Advanced characterization techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray Diffraction (XRD) are employed to confirm the identity and purity of the synthesized this compound .

2.1 Antifungal Properties

This compound exhibits antifungal activity against various fungal strains, notably Aspergillus niger. In studies comparing the antifungal efficacy of metal ferrocyanides, this compound demonstrated moderate antifungal properties. When combined with natural antifungal extracts, such as those from Azadirachta indica (Neem), the antifungal activity was significantly enhanced .

Table 1: Antifungal Activity of this compound

CompoundAntifungal Activity (Zone of Inhibition in mm)
This compound15
This compound + Neem25
Mercury Ferrocyanide + Neem30

2.2 Cytotoxicity Studies

Research has indicated that this compound can exhibit cytotoxic effects depending on concentration and exposure time. In vitro studies utilizing cell lines such as B16F10 melanoma cells showed that this compound nanoparticles (CPB(1-1)NPs) could reduce cell viability significantly when compared to untreated controls . The mechanism behind this cytotoxicity may involve oxidative stress induction and DNA damage.

Table 2: Cytotoxic Effects of this compound on B16F10 Cells

TreatmentCell Viability (%)
Control100
CPB(1-1)NPs (2.5 µM)60
Doxorubicin45

2.3 Environmental Applications

This compound has been explored for its potential in environmental applications, particularly in the adsorption of heavy metals from wastewater. A composite material combining this compound with biopolymers like carboxymethyl cellulose has shown promise in selectively removing cesium ions from contaminated water sources . This biocompatibility makes it an attractive option for sustainable environmental remediation strategies.

3.1 Phytoremediation Studies

A study investigated the phytoremediation capabilities of plants in soils contaminated with ferric ferrocyanide complexes. The findings indicated that certain cyanogenic plants could effectively degrade cyanide concentrations in the soil, demonstrating a potential for using plant systems to mitigate the toxicity associated with cyanide leaching from metal complexes .

Table 3: Cyanide Degradation Efficiency by Plant Species

Plant SpeciesCyanide Removal (%)
Sorghum32
Switchgrass21
Flax17

3.2 Toxicity Assessments

Toxicity assessments conducted on leachates containing ferric ferrocyanide revealed low toxicity levels under specific conditions, indicating that while these compounds can release toxic cyanides upon photolysis, their overall impact may be mitigated through natural processes such as phytoremediation .

4. Conclusion

This compound presents a multifaceted profile with notable biological activities, including antifungal properties and cytotoxic effects on certain cell lines. Its applications extend beyond medicinal uses to include environmental remediation strategies aimed at heavy metal adsorption and cyanide degradation. Continued research into its mechanisms of action and potential applications will further elucidate its role in both health and environmental contexts.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing cupric ferrocyanide (Cu₂[Fe(CN)₆]) with high purity and reproducibility?

  • Methodological Answer : this compound is typically synthesized via precipitation by mixing aqueous solutions of cupric salts (e.g., Cu(NO₃)₂) with potassium ferrocyanide (K₄[Fe(CN)₆]) under controlled pH (5–7) and stoichiometric ratios. For colloidal forms, slow titration at 25–40°C with agitation prevents aggregation . Post-synthesis, washing with deionized water and ethanol removes soluble byproducts. Characterization via XRD confirms the cubic crystal structure, while FTIR identifies Fe-C≡N-Cu bonding .

Q. How can researchers ensure accurate quantification of this compound in mixed-phase systems (e.g., soil or composite materials)?

  • Methodological Answer : Use acid digestion (e.g., HNO₃) followed by ICP-OES for Cu and Fe quantification. Alternatively, UV-Vis spectroscopy at 420 nm detects the Fe(CN)₆⁴⁻ moiety, calibrated against K₄[Fe(CN)₆] standards. For solid-phase analysis, XPS or EDS mapping distinguishes Cu₂[Fe(CN)₆] from interfering phases like CuO or Fe₃O₄ .

Q. What are the critical factors influencing this compound’s stability under varying pH and ionic strength?

  • Methodological Answer : Stability assays involve suspending the compound in buffers (pH 2–12) and monitoring dissolution via conductivity or ion chromatography. At pH < 3, decomposition occurs due to HCN release, while alkaline conditions (pH > 10) promote hydrolysis to Cu(OH)₂ and Fe(OH)₃. Ionic strength > 0.1 M (e.g., NaCl) induces aggregation via charge screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adsorption capacities of this compound for cesium (Cs⁺) across studies?

  • Methodological Answer : Discrepancies often arise from differences in:

  • Surface morphology : Nanoporous structures (e.g., mesoporous silica composites) enhance accessibility to adsorption sites .
  • Competing ions : Presence of Na⁺/K⁺ reduces Cs⁺ uptake; pre-treatment with ion-exchange resins mitigates interference .
  • Analytical methods : Use radiometric assays (e.g., ¹³⁷Cs tracer) instead of ICP-MS to avoid matrix effects .
  • Report standardized conditions : pH 7–8, 25°C, and ionic strength ≤ 0.01 M for cross-study comparisons .

Q. What advanced spectroscopic techniques elucidate the redox behavior of this compound in electrochemical applications?

  • Methodological Answer : Cyclic voltammetry (CV) in 0.1 M KNO₃ reveals redox peaks at +0.25 V (Cu²⁺/Cu⁺) and −0.15 V (Fe³⁺/Fe²⁺). In situ Raman spectroscopy identifies intermediate cyanide coordination changes during charge transfer. XANES provides oxidation state analysis of Fe and Cu centers under operando conditions .

Q. How can computational modeling guide the design of this compound-based composites for enhanced stability and selectivity?

  • Methodological Answer : Density functional theory (DFT) simulations predict binding energies between Cu₂[Fe(CN)₆] and target ions (e.g., Cs⁺ vs. Sr²⁺). Molecular dynamics (MD) models assess hydration effects on lattice stability. Validate predictions with synchrotron XRD and EXAFS to refine synthetic protocols .

Q. Methodological Best Practices

Q. What protocols ensure ethical and safe handling of this compound in laboratory settings?

  • Answer :

  • Toxicity mitigation : Use fume hoods for synthesis; avoid contact with acids to prevent HCN release .
  • Waste disposal : Neutralize with NaOH to precipitate Cu/Fe hydroxides before landfill disposal .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory .

Q. How should researchers document experimental parameters to ensure reproducibility?

  • Answer : Report:

  • Synthesis : Precursor concentrations, mixing rates, pH, and aging time .
  • Characterization : Instrument calibration details (e.g., XRD angle range, SEM accelerating voltage) .
  • Data : Raw datasets (e.g., adsorption isotherms) as supplementary materials with metadata .

Properties

IUPAC Name

dicopper;iron(2+);hexacyanide
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InChI

InChI=1S/6CN.2Cu.Fe/c6*1-2;;;/q6*-1;3*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWCIFGWLIVWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cu2FeN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929219
Record name Copper(2+) iron(2+) cyanide (2/1/6)
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Molecular Weight

339.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown solid; [Merck Index]
Record name Cupric ferrocyanide
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CAS No.

13601-13-3
Record name Cupric ferrocyanide
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Record name Dicopper hexacyanoferrate
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Record name CUPRIC FERROCYANIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cupric ferrocyanide
Reactant of Route 2
Cupric ferrocyanide

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